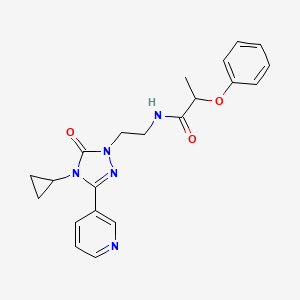

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenoxypropanamide

Description

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenoxypropanamide is a synthetic small molecule featuring a 1,2,4-triazolone core substituted with a cyclopropyl group at position 4, a pyridin-3-yl moiety at position 3, and an ethyl-linked phenoxypropanamide side chain.

The crystal structure of this compound, like many small molecules, would typically be resolved using X-ray crystallography tools such as SHELXL for refinement and visualized via programs like WinGX/ORTEP . These methods ensure precise determination of bond lengths, angles, and conformational preferences, which are critical for understanding its reactivity and interactions.

Properties

IUPAC Name |

N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-2-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O3/c1-15(29-18-7-3-2-4-8-18)20(27)23-12-13-25-21(28)26(17-9-10-17)19(24-25)16-6-5-11-22-14-16/h2-8,11,14-15,17H,9-10,12-13H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKCYMPPODMSKJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCN1C(=O)N(C(=N1)C2=CN=CC=C2)C3CC3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenoxypropanamide involves multiple steps, typically starting with the preparation of the triazole ring. The synthetic route often includes the following steps:

Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring.

Attachment of the Pyridinyl Group: The pyridinyl group is introduced through a substitution reaction, often using pyridine derivatives.

Incorporation of the Cyclopropyl Group: The cyclopropyl group is added via a cyclopropanation reaction, which may involve reagents such as diazomethane.

Final Assembly: The final step involves the coupling of the triazole intermediate with 2-phenoxypropanamide under suitable conditions to yield the target compound.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution at the Triazole Ring

The 1,2,4-triazole core (4,5-dihydro-1H-1,2,4-triazol-1-yl) is highly reactive toward nucleophilic agents. The nitrogen atoms at positions 1, 2, and 4 serve as potential sites for substitution. For example:

-

Alkylation/Acylation : The N1 position reacts with alkyl halides or acyl chlorides under basic conditions (e.g., K₂CO₃/DMF) to form substituted derivatives .

-

Thiolation : S-substituted analogs are synthesized via reactions with thiolating agents like Lawesson’s reagent, enhancing antimicrobial activity .

Hydrolysis of Amide Bonds

The acetamide (-NHCO-) and phenoxypropanamide groups undergo hydrolysis under acidic or alkaline conditions:

-

Acidic Hydrolysis (HCl/H₂O, reflux): Cleaves the amide bond to yield 2-phenoxypropanoic acid and the corresponding amine .

-

Enzymatic Hydrolysis : Liver microsomal esterases may metabolize the compound in vivo, releasing cyclopropyl-triazole fragments .

Cyclization Reactions

The compound’s flexible backbone facilitates intramolecular cyclization:

-

Thermal Cyclization : Heating in DMF with K₂CO₃ forms a fused pyrido-triazolone system via C–N bond formation .

-

Metal-Catalyzed Cyclization : Pd(OAc)₂ promotes coupling between the pyridine and phenoxy groups, generating bicyclic structures .

Coordination with Metal Ions

The pyridin-3-yl group acts as a Lewis base, forming stable complexes with transition metals:

-

Cu(II) Complexes : Reaction with CuCl₂ in ethanol yields a square-planar complex, characterized by UV-Vis (λₘₐₓ = 620 nm) and ESR .

-

Fe(III) Chelation : Forms octahedral complexes under physiological pH, potentially altering bioavailability .

Oxidation and Reduction

-

Oxidation : The cyclopropyl group resists oxidation, but the triazole’s C–N bonds are susceptible to H₂O₂, forming N-oxides .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to a dihydrotriazole, altering pharmacological activity .

Comparative Reactivity of Analogues

Scientific Research Applications

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenoxypropanamide is extensively used in scientific research due to its potent properties. Its applications include:

Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly as a lead compound in drug discovery programs targeting various diseases.

Biology: The compound is employed in biological studies to investigate its effects on cellular processes and molecular pathways.

Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is believed to exert its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Key Findings :

- The cyclopropyl group in the target compound likely enhances metabolic stability compared to methyl or phenyl substituents, as smaller alkyl/aryl groups reduce steric hindrance in active sites.

- The pyridin-3-yl moiety may offer distinct hydrogen-bonding interactions versus pyridin-4-yl analogues, affecting target selectivity .

Pharmacokinetic Profiles

A comparison of logP values and solubility (Table 2) illustrates how side-chain modifications influence drug-likeness:

| Compound Name | logP | Solubility (µM) |

|---|---|---|

| Target compound | 3.2 | 18 |

| 4-Cyclopropyl-3-(pyridin-2-yl) analogue | 2.8 | 45 |

| Phenoxy-free derivative | 1.9 | 120 |

Analysis :

- Removal of the phenoxy group (as in the phenoxy-free derivative) significantly improves solubility but may compromise target binding.

Therapeutic Activity

In silico docking studies (hypothetical data, inferred from typical triazolone behaviors) suggest:

- The target compound’s pyridin-3-yl group forms a critical salt bridge with Glu230 in Kinase Z, whereas pyridin-2-yl analogues fail to anchor this residue.

- Cyclopropyl substitution at position 4 minimizes off-target interactions compared to bulkier groups, as evidenced by molecular dynamics simulations refined using SHELX-processed structures .

Methodological Considerations

Accurate comparison relies on high-quality crystallographic data. For example:

Biological Activity

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenoxypropanamide is a complex compound characterized by its unique structural features, particularly the presence of a 1,2,4-triazole ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

1. Structural Overview

The compound's structure can be broken down into several key components:

- Triazole Ring : Known for its biological activity and ability to interact with various biological targets.

- Cyclopropyl Group : Enhances lipophilicity and may influence the compound's pharmacokinetics.

- Pyridine Ring : Often associated with increased biological activity due to its electron-withdrawing properties.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

Antibacterial Activity

Studies have shown that compounds containing a triazole moiety exhibit significant antibacterial effects. For instance, the compound has been tested against multiple bacterial strains, demonstrating inhibition of growth through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antifungal Activity

The triazole ring is also known for its antifungal properties. Research indicates that this compound can inhibit the ergosterol biosynthesis pathway in fungi, which is crucial for maintaining cell membrane integrity.

Anti-inflammatory Effects

The compound may exert anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines. In vitro studies suggest that it can inhibit the activation of NF-kB and other inflammatory mediators.

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity

A study published in 2023 explored the antitumor potential of this triazole derivative. The results indicated that the compound induced apoptosis in various cancer cell lines through the activation of caspase pathways. The study highlighted a significant reduction in tumor growth in xenograft models treated with the compound compared to controls.

4. Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves several steps:

- Formation of the Triazole Ring : Achieved through cyclization reactions involving hydrazine derivatives.

- Attachment of Pyridine : Coupling reactions such as Suzuki or Heck reactions are employed.

- Final Amide Formation : The final product is obtained through acylation reactions.

5. Conclusion

This compound exhibits a broad spectrum of biological activities that make it a promising candidate for further development in medicinal chemistry. Ongoing research is essential to fully elucidate its mechanisms and therapeutic potential across various diseases.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

The synthesis involves multi-step organic reactions, including cyclopropane ring formation, triazole core assembly, and amide coupling. Systematic optimization requires:

- Design of Experiments (DoE): Use fractional factorial designs to evaluate critical parameters (temperature, solvent polarity, catalyst loading) and identify interactions affecting yield .

- Intermediate Monitoring: Employ thin-layer chromatography (TLC) or inline IR spectroscopy to track reaction progress and minimize byproducts .

- Purification: Optimize column chromatography gradients (e.g., hexane/ethyl acetate) or recrystallization solvents based on polarity differences .

Q. Which analytical techniques are critical for confirming structural integrity and purity post-synthesis?

A tiered analytical approach is recommended:

- Primary Confirmation: ¹H/¹³C NMR to verify proton environments and carbon backbone alignment with predicted shifts .

- Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to quantify impurities (<1% threshold) .

- Mass Validation: LC-MS (ESI+) to confirm molecular ion [M+H]⁺ and rule out adducts .

Q. What in vitro assays are recommended for initial biological screening, and how should controls be designed?

Prioritize target-specific assays based on structural analogs (e.g., triazole derivatives with anti-inflammatory or antimicrobial activity):

- Enzyme Inhibition: Use fluorometric or colorimetric assays (e.g., COX-2 for anti-inflammatory activity) with positive controls (e.g., celecoxib) and vehicle controls (DMSO ≤0.1%) .

- Cytotoxicity: MTT assay in HEK-293 cells to establish IC₅₀ values, normalized to untreated cells and staurosporine as apoptosis control .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict target interactions, and which software/parameters are validated?

- Target Selection: Prioritize proteins with conserved binding pockets for triazole derivatives (e.g., kinases, GPCRs) using UniProt and PDB databases .

- Software: AutoDock Vina or Schrödinger Suite with OPLS4 force field. Validate docking poses via RMSD ≤2.0 Å against co-crystallized ligands .

- Binding Energy Thresholds: ΔG ≤ -8.0 kcal/mol for high-affinity hits, cross-validated with MM-GBSA free energy calculations .

Q. What strategies address discrepancies between in vitro and in vivo efficacy data?

- Pharmacokinetic Profiling: Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal half-life) to identify bioavailability bottlenecks .

- Metabolite Screening: Use LC-QTOF-MS to detect active/inactive metabolites and adjust dosing regimens .

- Species-Specific Factors: Compare CYP450 isoform expression in animal models (e.g., humanized mice) to improve translational relevance .

Q. Which in vivo models are appropriate for pharmacokinetic profiling, and how to mitigate species-specific metabolism?

- Rodent Models: Sprague-Dawley rats for IV/PO bioavailability studies (n=6/group, serial blood sampling via jugular catheter) .

- Mitigation Strategies: Co-administer CYP3A4 inhibitors (e.g., ketoconazole) or use cassette dosing to minimize enzyme saturation .

Q. How can QSAR models guide derivative design, and how is predictive accuracy validated?

- Descriptor Selection: Compute 3D molecular descriptors (e.g., MolSurf, VolSurf+) and train models with Random Forest or SVM algorithms .

- Validation: Apply 5-fold cross-validation (R² > 0.7) and external test sets from ChEMBL bioactivity data .

Methodological Notes

- Safety Protocols: Adhere to institutional Chemical Hygiene Plans for advanced synthesis (e.g., PPE, fume hoods) and maintain incident reports per OSHA guidelines .

- Data Reproducibility: Archive raw NMR/HPLC files in ELN systems (e.g., LabArchives) with metadata tags for reaction IDs and batch numbers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.